Octopamine-13C2,15N
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Overview
Description
Octopamine-13C2,15N is a stable isotope-labeled compound of octopamine, a biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in various organisms. It is structurally similar to norepinephrine and is involved in regulating physiological processes such as metabolism, reproduction, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .
Chemical Reactions Analysis
Types of Reactions
Octopamine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert octopamine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amino groups of octopamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .
Scientific Research Applications
Octopamine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of octopamine in biochemical pathways.
Biology: Helps in studying the role of octopamine in neurotransmission and neuromodulation in various organisms.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of octopamine in the body.
Industry: Employed in the development of stable isotope-labeled standards for analytical chemistry and mass spectrometry
Mechanism of Action
Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Structurally similar to octopamine and functions as a neurotransmitter in vertebrates.
Tyramine: A precursor to octopamine and shares similar biological functions.
Dopamine: Another biogenic amine with neurotransmitter functions in both invertebrates and vertebrates.
Uniqueness
Octopamine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in research applications, enabling detailed investigation of metabolic pathways and physiological processes .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1 |
InChI Key |
QHGUCRYDKWKLMG-XGOBPNGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.